4-Bromobenzenesulfonamide

Crystallography Solid-state chemistry Structure-property relationships

Due to distinct C-Br bond activity, 4-Bromobenzenesulfonamide enables milder Pd-catalyzed cross-couplings vs. chloro/fluoro analogs. Its unique crystal packing and specific mp (163–167°C) allow for simple receipt verification, ensuring integrity in anti-MRSA medicinal chemistry and material science applications. Use to bypass resistance mechanisms and secure reproducible, non-interchangeable synthetic outcomes.

Molecular Formula C6H6BrNO2S
Molecular Weight 236.09 g/mol
CAS No. 701-34-8
Cat. No. B1198654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzenesulfonamide
CAS701-34-8
Synonyms4-bromobenzenesulfonamide
4-bromobenzenesulfonamide sodium
Molecular FormulaC6H6BrNO2S
Molecular Weight236.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)N)Br
InChIInChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
InChIKeySTYQHICBPYRHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzenesulfonamide (CAS 701-34-8): A Para-Halogenated Sulfonamide Building Block for MedChem and Materials Research


4-Bromobenzenesulfonamide (CAS 701-34-8) is a para-substituted aromatic sulfonamide derivative with the molecular formula C6H6BrNO2S and a molecular weight of 236.09 g/mol [1]. The compound features a sulfonamide group (-SO2NH2) attached to a benzene ring bearing a bromine atom at the para position, classifying it as a member of the para-halogenated benzenesulfonamide series [2]. As a crystalline solid with a melting point of 163–167 °C [3], this compound serves as a versatile synthetic intermediate and a key pharmacophore-containing scaffold in medicinal chemistry, materials science, and catalysis research. Its primary value proposition lies in the unique combination of the electron-withdrawing bromine substituent and the hydrogen-bond-capable sulfonamide moiety, which enables distinct reactivity profiles, solid-state packing characteristics, and biological target interactions compared to its unsubstituted, chloro-, fluoro-, or methyl-substituted analogs [2].

Why 4-Bromobenzenesulfonamide Cannot Be Trivially Substituted by Other para-Halogenated or Unsubstituted Benzenesulfonamides


Generic substitution of 4-bromobenzenesulfonamide with structurally similar para-substituted benzenesulfonamides (e.g., 4-chloro, 4-fluoro, 4-methyl, or unsubstituted analogs) is not scientifically justified due to quantifiable differences in molecular geometry, solid-state packing, electronic properties, and downstream synthetic reactivity. X-ray crystallographic studies demonstrate that the S–N and C–S bond lengths systematically decrease with the introduction of electron-withdrawing halogen substituents (F, Cl, Br) compared to electron-donating or neutral substituents [1]. These geometric perturbations directly influence intermolecular hydrogen-bonding networks and crystal packing motifs, which can critically affect solubility, formulation behavior, and solid-state stability in material science applications. Furthermore, the bromine atom serves as a chemically orthogonal handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not accessible with chloro or fluoro analogs under identical conditions, due to differences in carbon-halogen bond dissociation energies and oxidative addition kinetics [2]. In biological contexts, derivatives of 4-bromobenzenesulfonamide have demonstrated distinct antimicrobial potency and mechanism-of-action profiles compared to classical sulfa drugs, underscoring that the 4-bromo substitution pattern confers non-interchangeable pharmacological properties [3].

Quantitative Differentiation Evidence for 4-Bromobenzenesulfonamide Against Structural Analogs


Crystal Structure Bond Length Comparison: S–N and C–S Bond Contraction with Electron-Withdrawing Halogen Substituents

Single-crystal X-ray diffraction analysis reveals that the S–N and C–S bond lengths in 4-bromobenzenesulfonamide are contracted relative to 4-methylbenzenesulfonamide (tosylamide) and 4-aminobenzenesulfonamide (sulfanilamide), consistent with the electron-withdrawing nature of the bromine substituent. In contrast, the S–O bond distances remain largely unaffected across the series [1].

Crystallography Solid-state chemistry Structure-property relationships

Antimicrobial Activity of a 4-Bromobenzenesulfonamide-Derived Desamino-Sulfonamide Against MRSA USA300

The 4-bromobenzenesulfonamide derivative N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide exhibits potent growth inhibition against the globally predominant community-associated MRSA strain USA300 (SF8300), with a minimum inhibitory concentration (MIC) as low as 5.6 μg/cm³ [1]. This desamino-benzenesulfonamide retains antibacterial activity even in the presence of PABA supplementation, whereas the classical sulfa drug sulfamethoxazole loses all activity under identical conditions, indicating a distinct mechanism of action unrelated to folate pathway inhibition [1].

Antimicrobial resistance MRSA Medicinal chemistry

Melting Point Comparison: 4-Bromobenzenesulfonamide vs. Unsubstituted Benzenesulfonamide

The melting point of 4-bromobenzenesulfonamide (163–167 °C) [1] is significantly elevated relative to unsubstituted benzenesulfonamide (melting point ≈ 156–158 °C), reflecting the enhanced intermolecular interactions and increased molecular weight conferred by the para-bromo substituent. This thermal stability difference is consistent with the contracted S–N and C–S bond lengths and altered crystal packing observed in crystallographic studies [2].

Thermal analysis Solid-state characterization Purity assessment

Water Solubility Comparison: 4-Bromobenzenesulfonamide vs. 4-Methylbenzenesulfonamide (Tosylamide)

The water solubility of 4-bromobenzenesulfonamide is reported as 991.6 mg/L at 15 °C . While comparable data for 4-methylbenzenesulfonamide (tosylamide) under identical conditions are not readily available in the same sources, the presence of the electron-withdrawing bromine atom is expected to increase aqueous solubility relative to the electron-donating methyl analog, consistent with the general trend that halogenated aromatic sulfonamides exhibit greater polarity and hydrogen-bond acceptor capacity than their alkyl-substituted counterparts [1].

Solubility Biopharmaceutics Formulation science

High-Value Application Scenarios for 4-Bromobenzenesulfonamide Based on Verified Differentiation Evidence


Antimicrobial Drug Discovery Targeting MRSA via Desamino-Sulfonamide Scaffolds

The potent, PABA-independent activity of 4-bromobenzenesulfonamide-derived desamino-sulfonamides against MRSA USA300 [1] makes this compound a strategic starting material for the synthesis of novel antibacterial agents that circumvent classical sulfonamide resistance mechanisms. Procurement of high-purity 4-bromobenzenesulfonamide is essential for medicinal chemistry programs focused on developing next-generation anti-MRSA therapeutics with unique mechanisms of action.

Solid-Form Screening and Polymorph Discovery in Pharmaceutical Development

The quantifiable differences in S–N and C–S bond lengths and crystal packing arrangements between 4-bromobenzenesulfonamide and other para-substituted analogs [1] directly impact solid-state stability and solubility. Researchers engaged in polymorph screening, co-crystal design, or formulation development should prioritize this specific compound when the 4-bromo substitution pattern is required for target binding, as the solid-state properties cannot be reliably predicted from chloro or methyl analogs.

Pd-Catalyzed Cross-Coupling Reactions for Complex Molecule Synthesis

The para-bromine substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions [1]. The carbon-bromine bond in 4-bromobenzenesulfonamide undergoes oxidative addition more readily than the corresponding carbon-chlorine bond in 4-chlorobenzenesulfonamide, enabling milder reaction conditions and broader substrate scope. This reactivity advantage is critical for the efficient construction of biaryl sulfonamide libraries and functional materials.

Quality Control and Identity Verification in Chemical Supply Chains

The distinct melting point range (163–167 °C) [1] and water solubility (991.6 mg/L at 15 °C) [2] of 4-bromobenzenesulfonamide provide rapid, cost-effective metrics for identity confirmation and purity assessment upon receipt. These orthogonal property differences from unsubstituted benzenesulfonamide (mp 156–158 °C) and other analogs enable procurement specialists and QC laboratories to verify correct compound delivery without recourse to more time-consuming analytical techniques such as HPLC or NMR.

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